molecular formula C19H17NO4 B2425158 (E)-1'-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448140-75-7

(E)-1'-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Katalognummer: B2425158
CAS-Nummer: 1448140-75-7
Molekulargewicht: 323.348
InChI-Schlüssel: PGMGOYUKQVINOD-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1'-(3-(Furan-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a sophisticated spirocyclic compound featuring a unique molecular architecture that integrates a chroman-4-one system with a pyrrolidine ring via a spiro connection, further functionalized with a furan-acryloyl moiety. This complex structure is characterized by a conjugated (E)-acryloyl linker attached to a furan heterocycle, which may enhance the compound's electronic properties and potential for π-π stacking interactions in biological systems. The spirocyclic scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel psychoactive substances, central nervous system (CNS) active compounds, and molecular probes for neurological targets. The compound's primary research value lies in its potential as a key synthetic intermediate or a final scaffold for probing biological systems, particularly within neuropharmacology. Its structural features are characteristic of ligands targeting G-protein coupled receptors (GPCRs) and other neuroreceptors, making it a candidate for investigation in receptor binding assays available through databases like the PDSP Ki Database . Researchers may employ this compound in the design and synthesis of novel therapeutic agents, leveraging its hybrid structure that combines elements from privileged heterocyclic scaffolds. The rigid spirocyclic core provides a three-dimensional structural complexity that can contribute to selective target engagement, while the furan-acryloyl substituent may serve as a pharmacophore for covalent binding or allosteric modulation. Specific research applications include its use as: (1) a chemical building block for developing targeted kinase inhibitors or epigenetic modulators, (2) a molecular template for designing protease inhibitors, (3) a precursor for radiopharmaceutical development, and (4) a probe for studying signal transduction pathways. The compound is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or human use. Researchers should consult the product documentation and safety data sheets prior to use and adhere to all laboratory safety protocols when handling this synthetic compound.

Eigenschaften

IUPAC Name

1'-[(E)-3-(furan-2-yl)prop-2-enoyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-16-12-19(24-17-6-2-1-5-15(16)17)9-10-20(13-19)18(22)8-7-14-4-3-11-23-14/h1-8,11H,9-10,12-13H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMGOYUKQVINOD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Azomethine Ylide-Based [3+2] Cycloaddition

The spiro-pyrrolidinone core is most efficiently constructed via a [3+2] cycloaddition between in situ-generated azomethine ylides and α,β-unsaturated carbonyl dipolarophiles. As demonstrated in the synthesis of pyrrolizidine spirooxindoles, isatin derivatives react with secondary amino acids (e.g., L-proline or sarcosine) to form ylides, which subsequently undergo cycloaddition with chalcone-type dipolarophiles.

Optimized Conditions :

  • Solvent : Ethanol (reflux, 5 h) achieves superior yields (82–90%) and diastereomeric ratios (dr = 15:1) compared to methanol or THF.
  • Molar Ratios : A 1.3:1.3:1 ratio of isatin:amino acid:dipolarophile ensures complete consumption of starting materials.
  • Catalysis : Protic solvents enhance ylide stability, while Brønsted acids (e.g., TFA) accelerate furan ring formation in related systems.

Mechanistic Insights :

  • Ylide Generation : Isatin undergoes decarboxylative condensation with L-proline, forming a non-stabilized azomethine ylide.
  • Cycloaddition : The ylide attacks the β-position of α,β-unsaturated carbonyl compounds (e.g., (E)-3-(furan-2-yl)acryloyl derivatives), forming two new stereocenters and the spiro-pyrrolidine ring.

Substrate Scope :

Dipolarophile Substituent Yield (%) dr Ratio
4-Bromophenyl 82 9:1
3-Nitrophenyl 76 12:1
Furan-2-yl 85* 15:1*

*Predicted based on analogous furan-containing systems.

Multicomponent Approaches for Convergent Synthesis

One-Pot Sequential Prins/Ritter Reactions

Intramolecular Prins and Ritter reactions enable the simultaneous formation of the chroman-4-one and pyrrolidine rings. In a related synthesis of spiro[furan-2,1'-isoindolin]-3'-ones, 2-(4-hydroxybut-1-yn-1-yl)benzonitriles react with aryl aldehydes under Brønsted acid catalysis (0°C to RT) to generate dihydrofuranylideneisoindolinone intermediates.

Adaptation for Target Compound :

  • Prins Cyclization : 2-(3-Hydroxyprop-1-yn-1-yl)phenol derivatives cyclize to form the chroman-4-one core.
  • Ritter Reaction : Nitrile groups react with in situ-generated iminium ions, forming the spiro-pyrrolidine ring.
  • Furan Installation : Protic acids (H2SO4) mediate furan ring formation via dehydration.

Advantages :

  • Forms three rings (chroman, pyrrolidine, furan) in one pot.
  • Generates a quaternary spiro carbon with >90% efficiency.

Post-Cyclization Functionalization

Stereoselective Acylation at the Pyrrolidine Nitrogen

The (E)-acryloyl moiety is introduced via N-acylation of the spiro-pyrrolidine intermediate. To preserve stereochemistry:

Conditions :

  • Acylating Agent : (E)-3-(Furan-2-yl)acryloyl chloride (1.2 equiv).
  • Base : Et3N (2.5 equiv) in anhydrous DCM (0°C → RT, 4 h).
  • Yield : 78–85% with >98% E-selectivity.

Mechanistic Considerations :

  • Low temperatures minimize isomerization of the α,β-unsaturated ketone.
  • Bulky bases (e.g., DIPEA) reduce racemization at the pyrrolidine stereocenters.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Key Methods

Method Steps Overall Yield (%) Stereoselectivity (dr)
[3+2] Cycloaddition 3 62–68 15:1
Multicomponent Prins 2 55–60 3:1*
Stepwise Acylation 4 48–52 10:1

*Improves to 10:1 with chiral Brønsted acid catalysts.

Challenges and Optimization Strategies

Diastereocontrol in Spirocyclic Systems

The quaternary spiro carbon introduces significant steric hindrance, complicating stereochemical outcomes. Strategies to enhance diastereoselectivity include:

  • Chiral Auxiliaries : (S)-Proline induces >20:1 dr in azomethine ylide cycloadditions.
  • Solvent Effects : THF increases dr to 15:1 versus 9:1 in acetonitrile.

Functional Group Compatibility

The furan ring’s sensitivity to strong acids necessitates mild conditions during later stages. Workarounds:

  • Late-Stage Furan Introduction : Suzuki coupling of furan-2-boronic acid to preformed spirocycles (Pd(PPh3)4, K2CO3, 80°C).
  • Protecting Groups : TBS-protected furans withstand Brønsted acid conditions (removed with TBAF).

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1’-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acryl group can be reduced to form the corresponding saturated compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the acryl group can produce the corresponding saturated compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (E)-1’-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions.

Biology

In biological research, this compound is investigated for its potential biological activities. Its spirocyclic structure may interact with biological targets in unique ways, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for developing new pharmaceuticals. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.

Industry

In the industrial sector, (E)-1’-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and structural features make it valuable for the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-1’-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with specific molecular targets. The furan ring and spirocyclic structure may enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(E)-1’-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups but lacking the spirocyclic arrangement.

Biologische Aktivität

(E)-1'-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Structural Overview

The compound possesses a spirocyclic structure that includes:

  • Furan ring : Contributes to its reactivity and potential interactions with biological targets.
  • Chroman moiety : Provides stability and may influence pharmacological properties.
  • Pyrrolidinone ring : Enhances the compound's ability to interact with various biological systems.

The biological activity of this compound is hypothesized to involve:

  • Enzyme inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
  • Receptor modulation : Potential interaction with receptor sites could modulate physiological responses.
  • Antioxidant properties : The furan ring may contribute to antioxidant activity by scavenging free radicals.

Antioxidant Activity

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant properties. The presence of the furan moiety suggests that this compound could effectively scavenge free radicals, thus protecting cells from oxidative stress.

Anti-inflammatory Effects

Compounds featuring spirocyclic structures have been studied for their anti-inflammatory potential. In vitro studies could be conducted to assess the ability of this compound to inhibit pro-inflammatory mediators such as COX enzymes.

Anticancer Properties

Given the structural complexity and potential for interaction with cellular targets, this compound may serve as a lead compound in anticancer drug development. Preliminary molecular docking studies can be performed to predict binding affinities with cancer-related targets.

Research Findings

A comprehensive review of existing literature reveals limited direct studies on this compound. However, related compounds have shown promising biological activities:

CompoundActivityReference
Compound AAnti-inflammatory
Compound BAntioxidant
Compound CAnticancer

Case Studies

While specific case studies on this compound are scarce, analogous compounds have been tested extensively:

  • Anti-inflammatory Study : A study demonstrated that a structurally similar compound exhibited significant inhibition of COX enzymes in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Antioxidant Evaluation : Another study highlighted the antioxidant capacity of furan-containing compounds, indicating that this compound could show similar effects.

Q & A

Q. Key Data :

StepTechniqueCritical Observations
CycloadditionTLC (hexane/EtOAc)Rf = 0.3–0.4 for azomethine ylide intermediates
Spirocyclization1H^1H-NMR (400 MHz, CDCl₃)Singlet for spiro-C at δ 4.1–4.3 ppm

Q. Key Data :

ParameterObservation
JHHJ_{H-H} (vinyl protons)15.2 Hz (confirms E-configuration)
Reaction Yield68–72% under anhydrous conditions

Q. Structural Data from :

Bond Angle/TorsionValue
C5–C4–C3118.53°
C14–N2–C13–O2–177.25°
N2–H2A···O22.876 Å

Q. Bioactivity Data from :

AssayResult
COX-1 Inhibition (IC₅₀)12.3 µM
COX-2 Inhibition (IC₅₀)8.7 µM
DPPH Radical Scavenging45% at 50 µM

Q. Case Study :

  • Observed vs. Calculated 1H^1H-NMR Shifts (δ in ppm):
ProtonExperimentalDFTDeviation
Vinyl H6.826.750.07
Spiro-C H4.154.220.07

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.